molecular formula C9H6BrClN2 B6206561 8-bromo-4-chloro-7-methylquinazoline CAS No. 1565019-68-2

8-bromo-4-chloro-7-methylquinazoline

Cat. No.: B6206561
CAS No.: 1565019-68-2
M. Wt: 257.51 g/mol
InChI Key: UFGFPQAUICHUAA-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-7-methylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4-chloro-7-methylquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 7-methylquinazoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 4 positions, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-7-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-4-chloro-7-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-4-chloro-7-methylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 4-Chloroquinazoline
  • 7-Methylquinazoline
  • 8-Bromoquinazoline

Comparison: 8-Bromo-4-chloro-7-methylquinazoline is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for drug development .

Properties

CAS No.

1565019-68-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-4-chloro-7-methylquinazoline

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-6-8(7(5)10)12-4-13-9(6)11/h2-4H,1H3

InChI Key

UFGFPQAUICHUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br

Purity

95

Origin of Product

United States

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